Product packaging for Cck-jmv-180(Cat. No.:CAS No. 119733-42-5)

Cck-jmv-180

Cat. No.: B1672976
CAS No.: 119733-42-5
M. Wt: 1165.3 g/mol
InChI Key: PFMXXIJBGKRAJY-ITMZJIMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCK-JMV-180 is a synthetic heptapeptide analog of cholecystokinin (CCK) that serves as a key pharmacological tool for investigating the complex signaling of CCK receptors, particularly the type 1 cholecystokinin receptor (CCK 1 R) . This compound is characterized by its unique functional profile: it acts as an agonist at the high-affinity state of the CCK 1 R and as an antagonist at the receptor's low-affinity state . This biased agonism allows researchers to dissect specific signaling pathways and biological responses. A prominent area of application is in pancreatic research, where this compound fully stimulates amylase secretion but, unlike native CCK-8, does not inhibit secretion at high concentrations, thereby preventing the bell-shaped dose-response curve . Its mechanism involves stimulating the release of intracellular calcium from an inositol trisphosphate (IP 3 -independent pool, leading to distinct calcium oscillations in acinar cells . Studies have also utilized this compound to investigate growth pathways, as it has been shown to stimulate the proliferation of human pancreatic cancer cell lines, an effect suggested to be mediated by the low-affinity CCK receptor . Furthermore, its action appears to involve a delayed and sustained generation of diacylglycerol (DAG) from phosphatidylcholine hydrolysis, rather than the rapid phosphatidylinositol hydrolysis typical of full agonists . The compound's effects can be species- and tissue-specific, as it has been observed to act as a potent antagonist of the CCK A receptor in the human IMR-32 neuroblastoma cell line . This compound is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H72N8O18S B1672976 Cck-jmv-180 CAS No. 119733-42-5

Properties

CAS No.

119733-42-5

Molecular Formula

C55H72N8O18S

Molecular Weight

1165.3 g/mol

IUPAC Name

(3S)-4-[[(2S)-3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[6-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid

InChI

InChI=1S/C55H72N8O18S/c1-55(2,3)80-54(75)63-41(29-36-21-23-38(24-22-36)81-82(76,77)78)50(71)56-26-13-5-9-19-45(64)59-34-47(66)61-42(30-37-33-58-40-18-12-11-17-39(37)40)51(72)57-27-14-6-10-20-46(65)60-43(31-48(67)68)52(73)62-44(32-49(69)70)53(74)79-28-25-35-15-7-4-8-16-35/h4,7-8,11-12,15-18,21-24,33,41-44,58H,5-6,9-10,13-14,19-20,25-32,34H2,1-3H3,(H,56,71)(H,57,72)(H,59,64)(H,60,65)(H,61,66)(H,62,73)(H,63,75)(H,67,68)(H,69,70)(H,76,77,78)/t41-,42-,43-,44-/m0/s1

InChI Key

PFMXXIJBGKRAJY-ITMZJIMRSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCCCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)OCCC4=CC=CC=C4

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCCCCCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCCCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)OCCC4=CC=CC=C4

Appearance

Solid powder

Other CAS No.

119733-42-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Boc-Tyr(S03)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester
BOC-Tyr(SO3) Ahx-Gly-Trp-Ahx-Asp2 phenylethyl ester
butyloxycarbonyl-tyrosyl-aminohexanoyl-glycyl-tryptophyl-aminohexanoyl-aspartyl phenylethyl ester
CCK-JMV-180
JMV 180
JMV-180

Origin of Product

United States

Scientific Research Applications

Physiological Effects

  • Pancreatic Function : CCK-JMV-180 has been shown to stimulate pancreatic acini to release amylase, a crucial enzyme for digestion. Studies indicate that it activates phospholipase C pathways leading to increased amylase secretion in response to physiological stimuli. The compound's efficacy in stimulating pancreatic secretion is dose-dependent, suggesting its potential role in treating digestive disorders .
  • Neuronal Activation : Research indicates that this compound can activate vagal afferent neurons, which are involved in regulating satiety and digestive processes. Its antagonistic properties in certain contexts suggest it may modulate neuronal responses differently across species, impacting our understanding of appetite regulation .
  • Vagal Tone and Stress Response : The compound has been studied for its effects on vagal tone, which plays a significant role in stress responses and gastrointestinal function. Variations in vagal tone influenced by this compound may provide insights into conditions like irritable bowel syndrome and Crohn's disease .

Case Study 1: Pancreatic Secretion

A study evaluated the effect of this compound on isolated rabbit pancreatic acini. The findings demonstrated that the compound effectively stimulated enzyme secretion, supporting its application in understanding pancreatic function and potential treatments for pancreatic insufficiency .

Case Study 2: Neuronal Behavior

In an experiment involving cultured vagal afferent neurons from rats and mice, this compound exhibited pure antagonistic action. This finding challenges previous assumptions about its mixed agonist/antagonist properties and suggests that species differences must be taken into account when considering its effects on appetite regulation .

Comparative Pharmacology

A comparative analysis of this compound and other cholecystokinin analogues reveals distinct pharmacological profiles:

CompoundReceptor AffinityAgonist/Antagonist ActionKey Findings
CCK-8HighAgonistFull stimulation of pancreatic acini
This compoundVariableMixedFull agonist at high-affinity sites; antagonist at low-affinity sites
Other AnaloguesVariesVariesDiverse effects on satiety and digestion

Comparison with Similar Compounds

Receptor Affinity and Selectivity

CCK-JMV-180 exhibits distinct binding kinetics compared to CCK-8, caerulein, and gastrin (Table 1).

Compound High-Affinity CCK₁ (Kd) Low-Affinity CCK₁ (Kd) CCK-B Receptor (Kd)
This compound 2.2 nM 19 nM >100x weaker than CCK-8
CCK-8 69 pM 10 nM High affinity
Caerulein 0.1 nM 1.5 nM Low affinity
Gastrin N/A N/A 3-4x higher affinity than CCK-8 at CCK-B

Key Findings :

  • This compound binds weakly to CCK-B receptors, making it selective for CCK₁ subtypes .
  • Unlike CCK-8, which activates both high- and low-affinity CCK₁ receptors, this compound antagonizes low-affinity receptors, preventing supramaximal inhibition of enzyme secretion .

Functional Outcomes in Pancreatic Acinar Cells

Calcium Signaling
Compound IP₃-Dependent Pathway IP₃-Independent Pathway Cytosolic [Ca²⁺]i Source
This compound No Yes Novel non-mitochondrial pool
CCK-8 Yes No IP₃-sensitive ER stores
Caerulein Yes No IP₃-sensitive ER stores

Implications :

  • This compound bypasses phospholipase C (PLC) activation, avoiding IP₃-mediated calcium oscillations linked to pathological outcomes like pancreatitis .
  • CCK-8 and caerulein trigger PLC/IP₃ pathways, which at supramaximal doses, inhibit secretion and induce acinar cell damage .
Enzyme Secretion and Pancreatitis Risk
Compound Amylase Secretion Supramaximal Inhibition Pancreatitis Induction
This compound Agonist (high-affinity) Antagonist (low-affinity) No
CCK-8 Biphasic response* Yes (low-affinity activation) Yes (high doses)
Caerulein Biphasic response* Yes Yes (high doses)

*Biphasic response: Stimulation at low concentrations, inhibition at high concentrations.

Mechanistic Insights :

  • This compound’s antagonism at low-affinity receptors prevents cytoskeletal disruption (e.g., ablation of actin webs) caused by caerulein, preserving acinar cell integrity .
  • In contrast, CCK-8 and caerulein overactivate low-affinity receptors, leading to aberrant phospholipase A₂ (PLA₂) and diacylglycerol (DAG) signaling, which disrupts secretion and promotes inflammation .

Therapeutic Potential

  • This compound: Protects against caerulein-induced pancreatitis by blocking low-affinity receptor signaling . Its IP₃-independent calcium mobilization may also aid in studying non-canonical secretory pathways .
  • CCK-8 and Caerulein: Limited therapeutic utility due to pancreatitis risk at high doses. Caerulein is primarily used experimentally to model acute pancreatitis .

Preparation Methods

Resin Selection and Initial Attachment

  • Wang resin : Commonly used for peptides requiring acid-labile side-chain protection.
  • Rink amide resin : Preferred for C-terminal amidation, critical for this compound's stability.

Amino Acid Coupling

  • Activators : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or hexafluorophosphate carbodiimide (HCTU) ensure high coupling efficiency.
  • Base : N,N-Diisopropylethylamine (DIPEA) maintains optimal pH for activation.

A typical coupling cycle involves:

  • Deprotection of the Fmoc group with 20% piperidine in DMF.
  • Washing with dimethylformamide (DMF).
  • Activation and coupling of the subsequent amino acid.
  • Capping unreacted amino groups with acetic anhydride.

Side-Chain Deprotection and Cleavage

After chain assembly, the peptide-resin undergoes:

  • Trifluoroacetic acid (TFA) treatment : Cleaves the peptide from the resin while removing acid-labile protecting groups (e.g., tert-butyloxycarbonyl for lysine).
  • Scavengers : Triisopropylsilane and water prevent cation-mediated side reactions during cleavage.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Mobile phase : Gradient of acetonitrile/water with 0.1% TFA.
  • Column : C18 reversed-phase for separation based on hydrophobicity.
  • Purity thresholds : >98% as confirmed by analytical HPLC.

Mass Spectrometry

  • Matrix-assisted laser desorption/ionization (MALDI-TOF) : Validates molecular weight matching theoretical calculations.
  • Electrospray ionization (ESI) : Detects minor impurities undetectable by HPLC.

Critical Analytical Findings from Pharmacological Studies

While direct synthesis data are limited, pharmacological studies provide indirect insights into this compound's structural requirements:

Parameter CCK-8 This compound
EC₅₀ for amylase release 10 pM 23.8 nM
Receptor affinity (Kd) 0.3 nM (high) 2.2 nM (high)
5 nM (low) 19 nM (low)
Lithium sensitivity Full inhibition Partial inhibition
IP3 pathway involvement Yes No

Data synthesized from

Challenges in Synthesis Optimization

Aggregation During Chain Elongation

The hydrophobic C-terminal sequence predisposes this compound to β-sheet formation, complicating coupling efficiency. Mitigation strategies include:

  • Pseudoproline dipeptides : Disrupt secondary structures during synthesis.
  • Elevated temperature coupling : Enhances solubility of aggregation-prone residues.

Oxidative Side Reactions

Methionine and tryptophan residues necessitate:

  • Anoxic conditions : Nitrogen atmosphere during handling.
  • Scavenger cocktails : 1,2-ethanedithiol in cleavage mixtures.

Scale-Up Considerations

Transitioning from milligram to gram-scale production introduces:

  • Solvent management : DMF recycling systems to reduce environmental footprint.
  • Continuous flow SPPS : Improves yield consistency for industrial production.

Q & A

Q. What are best practices for sharing this compound datasets to comply with open science mandates?

  • Methodology : Deposit raw data in domain-specific repositories (e.g., ChemRxiv, Zenodo) with CC-BY licenses. Provide metadata templates detailing experimental conditions and units. Use persistent identifiers (DOIs) for datasets and cite them in manuscripts. For computational models, share code via GitHub with version control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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